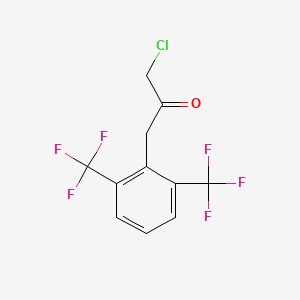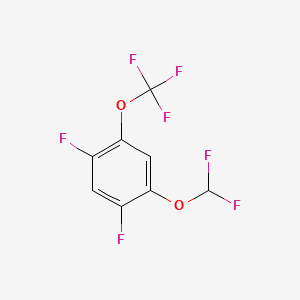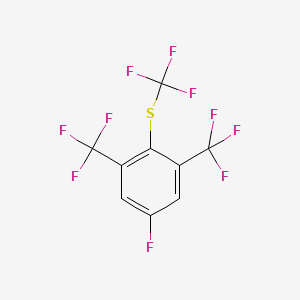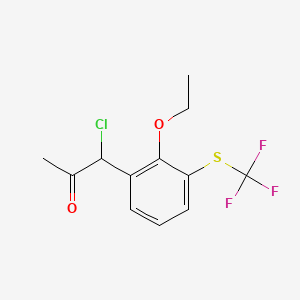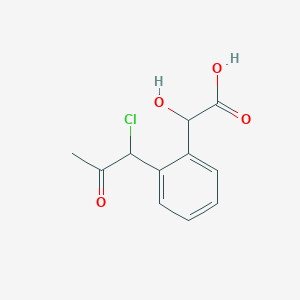
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes a carboxylic acid, a hydroxyl group, and a chlorinated ketone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the chlorination of a suitable precursor, followed by the introduction of the carboxylic acid and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated ketone can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the chlorinated ketone can produce an alcohol.
Aplicaciones Científicas De Investigación
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials that require specific chemical functionalities.
Mecanismo De Acción
The mechanism by which 1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes, altering metabolic pathways. The presence of multiple functional groups allows it to participate in various types of chemical reactions, making it a versatile compound in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one: shares similarities with other chlorinated ketones and carboxylic acids, such as:
Uniqueness
The unique combination of functional groups in this compound gives it distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations or interactions.
Propiedades
Fórmula molecular |
C11H11ClO4 |
|---|---|
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
2-[2-(1-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11ClO4/c1-6(13)9(12)7-4-2-3-5-8(7)10(14)11(15)16/h2-5,9-10,14H,1H3,(H,15,16) |
Clave InChI |
NVMGFHLJEOBOPI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1C(C(=O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


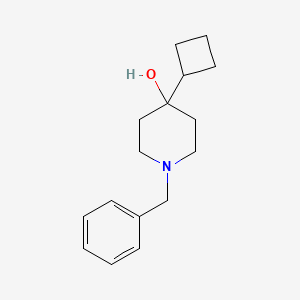

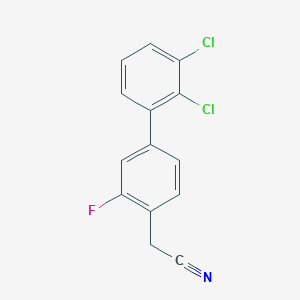
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)

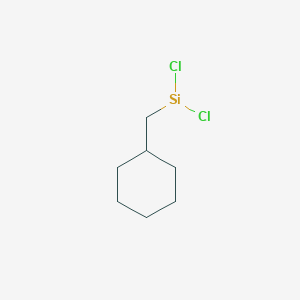
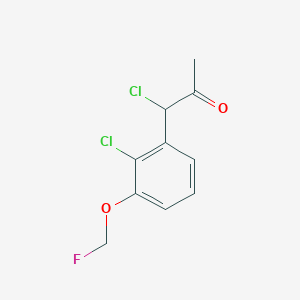
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
